

The Chemical Architecture of Brazilin: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *Brasilin*

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An In-depth Examination of the Structure, Properties, and Biological Interactions of a Prominent Natural Isoflavonoid

Introduction

Brazilin is a naturally occurring homoisoflavonoid pigment that has garnered significant interest within the scientific community due to its diverse pharmacological activities.^{[1][2]} Historically valued as a potent red dye extracted from the heartwood of trees belonging to the Fabaceae family, such as *Paubrasilia echinata* (Brazilwood) and *Biancaea sappan* (Sappanwood), its applications have expanded into the realms of medicine and biomedical research.^{[1][3]} This technical guide serves to provide a comprehensive overview of the chemical structure of brazilin, its physicochemical properties, methods of isolation and synthesis, and its intricate interactions with biological systems, with a particular focus on its anti-inflammatory mechanisms. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Brazilin is a tetracyclic compound with a homoisoflavonoid skeleton.^[1] Its systematic IUPAC name is (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol.^[4] The molecule possesses a catechol moiety and a tertiary alcohol, which are crucial for its biological activities, including its antioxidant properties.^{[1][4]} A key characteristic of brazilin is its susceptibility to oxidation. In the presence of air and light, it readily converts to its quinone

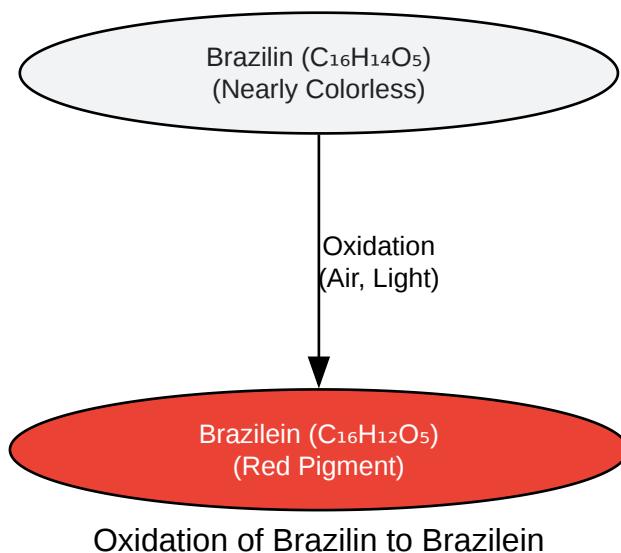
derivative, brazilein ($C_{16}H_{12}O_5$), which is responsible for the characteristic red color of brazilwood dye.^[1] Brazilin itself is a nearly colorless or pale yellow crystalline solid.^{[1][5][6]}

The chemical and physical properties of brazilin are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Formula	$C_{16}H_{14}O_5$	[1] [4] [7]
Molecular Weight	286.28 g/mol	[1] [4] [7]
IUPAC Name	(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol	[3] [4]
CAS Number	474-07-7	[4] [7]
Appearance	Nearly colorless to amber-yellow crystalline solid	[1] [5]
Melting Point	Decomposes above 130°C	[5] [6]
Solubility	Soluble in water, ethanol, ether, and DMSO	[5] [7] [8]
Synonyms	Brasilin, (+)-Brazilin, Natural Red 24, C.I. 75280	[4] [9]

Oxidation of Brazilin to Brazilein

The conversion of brazilin to the intensely colored brazilein is a critical chemical transformation. This oxidation reaction involves the loss of two hydrogen atoms from the catechol moiety, leading to the formation of a quinone structure. This process is responsible for the historical use of brazilwood as a textile dye.



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Caption: The oxidation pathway of brazilin to its colored derivative, brazilein.

Spectroscopic Data

The structural elucidation of brazilin has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, allowing for the precise assignment of the molecular structure.

¹ H NMR (500 MHz, CDCl ₃)	¹³ C NMR (125 MHz, CDCl ₃)
Position	δ (ppm)
1	6.80 (d, J = 8.5 Hz)
2	6.65 (dd, J = 8.5, 2.5 Hz)
4	6.62 (d, J = 2.5 Hz)
6	4.25 (d, J = 11.5 Hz), 3.95 (d, J = 11.5 Hz)
7	3.05 (d, J = 15.5 Hz), 2.85 (d, J = 15.5 Hz)
8	6.45 (s)
11	4.75 (s)
11a	-
12a	-
OH-3	8.50 (s)
OH-9	8.20 (s)
OH-10	8.10 (s)
OH-6a	5.20 (s)

Note: The provided NMR data is a representative compilation from literature sources. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Extraction and Purification of Brazilin from Caesalpinia sappan

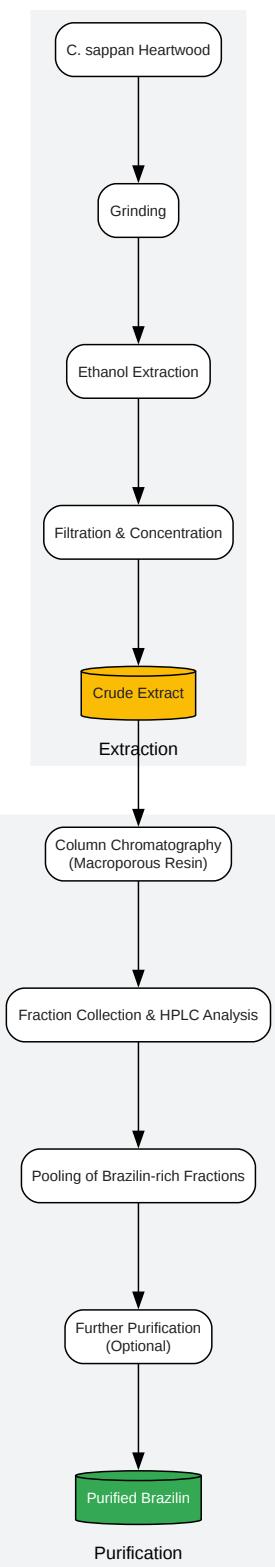
This protocol describes a common method for the extraction and purification of brazilin from the heartwood of *Caesalpinia sappan*.

1. Extraction:

- The dried heartwood of *C. sappan* is ground into a fine powder.
- The powdered material is then subjected to Soxhlet extraction or maceration with 95% ethanol for a specified period, often optimized for maximum yield (e.g., 2 hours at 95°C).
- The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification:

- The crude extract is dissolved in an appropriate solvent and subjected to column chromatography. A macroporous resin column is often used for initial purification.
- The column is eluted with a gradient of ethanol in water (e.g., starting with 35% v/v ethanol).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing brazilin.
- Fractions rich in brazilin are pooled and may be subjected to further purification steps, such as Sephadex or silica gel column chromatography, if necessary.
- The final purified brazilin is obtained after solvent evaporation and can be recrystallized from a suitable solvent system.



Extraction and Purification Workflow for Brazilin

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Caption: A generalized workflow for the extraction and purification of brazilin.

Total Synthesis of Brazilin

Several total synthesis routes for brazilin have been developed. A notable approach achieves the synthesis in 9 steps with a high overall yield. Key reactions in this synthesis include:

- Mitsunobu coupling: To form a key carbon-oxygen bond.
- In(III)-catalyzed alkyne-aldehyde metathesis: For the rapid construction of the core skeleton of brazilin.
- Acid-catalyzed cyclization: To form the heterocyclic ring system.
- Asymmetric dihydroxylation: To introduce the chiral hydroxyl groups, allowing for the enantioselective synthesis of (+)-brazilin.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant capacity of brazilin is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

1. Reagent Preparation:

- A stock solution of DPPH radical in ethanol or methanol is prepared to a specific concentration (e.g., 0.3 mM).
- A series of dilutions of brazilin in the same solvent are prepared at various concentrations.

2. Assay Procedure:

- A fixed volume of the DPPH solution is mixed with the brazilin solutions of different concentrations.
- The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

3. Data Analysis:

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{control} - A_{sample}) / A_{control}] \times 100$ where $A_{control}$ is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the brazilin sample.
- The EC₅₀ value (the concentration of brazilin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of brazilin. A lower EC₅₀ value indicates higher antioxidant activity.

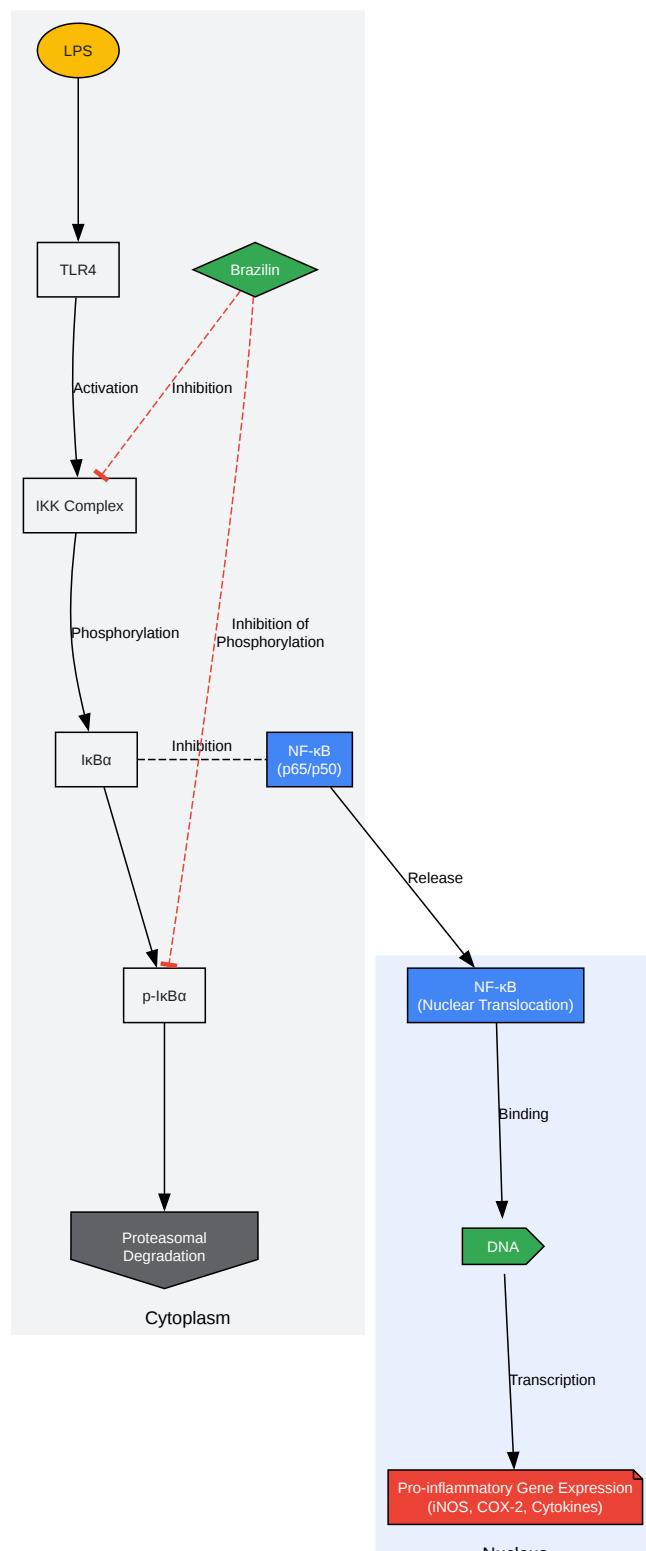
Biological Activities and Mechanism of Action

Brazilin exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.^{[1][2]} Its anti-inflammatory properties are of particular interest and are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of brazilin is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In response to inflammatory stimuli like lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brazilin has been shown to interfere with this cascade at multiple points. Studies have demonstrated that brazilin can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm. Furthermore, some evidence suggests that brazilin can also inhibit the catalytic activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By inhibiting the NF-κB pathway, brazilin effectively downregulates the production of inflammatory mediators.



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Caption: The inhibitory effect of brazilin on the canonical NF-κB signaling pathway.

Conclusion

Brazilin stands out as a natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its journey from a traditional dye to a molecule of significant pharmacological interest underscores the importance of natural products in modern drug discovery. The detailed understanding of its chemical properties, coupled with established protocols for its extraction, synthesis, and analysis, provides a solid foundation for further research. The elucidation of its mechanism of action, particularly its role as an inhibitor of the NF- κ B signaling pathway, opens up avenues for the development of novel anti-inflammatory and therapeutic agents. This guide provides the essential technical information for scientists and researchers to explore the full potential of brazilin in their respective fields.

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